molecular formula C9H17ClN2O2 B3088875 Allyl piperidin-4-ylcarbamate hydrochloride CAS No. 1187927-76-9

Allyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B3088875
CAS No.: 1187927-76-9
M. Wt: 220.69 g/mol
InChI Key: XVDBHRQFVYCWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl piperidin-4-ylcarbamate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an allyl group attached to the piperidine ring and a carbamate group. This compound has garnered interest due to its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Allyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Allyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure that forms the backbone of many piperidine derivatives.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Biperiden: A piperidine derivative used as an anticholinergic agent in the treatment of Parkinson’s disease

Uniqueness

Allyl piperidin-4-ylcarbamate hydrochloride is unique due to its specific combination of an allyl group and a carbamate group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBHRQFVYCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl piperidin-4-ylcarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Allyl piperidin-4-ylcarbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
Allyl piperidin-4-ylcarbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
Allyl piperidin-4-ylcarbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
Allyl piperidin-4-ylcarbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
Allyl piperidin-4-ylcarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.